molecular formula C15H11Cl2NO3 B5590939 methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate

methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate

Cat. No.: B5590939
M. Wt: 324.2 g/mol
InChI Key: VQTJSSZRIMXCMX-UHFFFAOYSA-N
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Description

Methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C15H11Cl2NO3 and its molecular weight is 324.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0115986 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enhancing NMDAR-mediated Neurotransmission A study focused on schizophrenia treatment explored the use of sodium benzoate, a D-amino acid oxidase inhibitor, to enhance NMDAR-mediated neurotransmission. This approach showed promise for improving symptoms and neurocognition in patients with chronic schizophrenia, indicating a novel avenue for drug development targeting NMDAR hypofunction (Lane et al., 2013).

Applications in Photopolymerization Research into nitroxide-mediated photopolymerization (NMP2) identified a new compound that decomposes under UV irradiation to generate alkyl and nitroxide radicals. This compound, related to the structural theme of methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate, showcases its potential in altering photophysical or photochemical properties for polymerization applications, offering insights into the development of novel photoinitiators and the growth of polymeric materials (Guillaneuf et al., 2010).

Biosynthesis and Emission of Methyl Benzoate in Plants Investigations into the biosynthesis and emission of methyl benzoate, a key scent compound in snapdragon flowers, revealed the role of a specific S-adenosyl-l-methionine:benzoic acid carboxyl methyltransferase (BAMT). This enzyme, involved in the final step of methyl benzoate production, highlights the chemical's importance in plant-pollinator interactions, regulated by environmental and developmental factors (Dudareva et al., 2000).

Regulation of Aromatic Acid Degradation In Pseudomonas putida, a gene named benR was identified as a regulator for the degradation pathways of benzoate and related aromatic acids. This discovery emphasizes the role of this compound analogs in microbial metabolism and their potential for bioremediation strategies, shedding light on microbial adaptation to environmental contaminants (Cowles et al., 2000).

Safety and Hazards

The safety data sheet for “Methyl 4-aminobenzoate” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)9-5-7-10(8-6-9)18-14(19)13-11(16)3-2-4-12(13)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTJSSZRIMXCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.